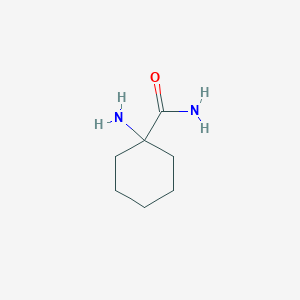

1-Aminocyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEXBJOPGJUKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459706 |

Source

|

| Record name | 1-Aminocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17324-90-2 |

Source

|

| Record name | 1-Aminocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclohexanecarboxamide: Structure, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-aminocyclohexanecarboxamide, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into its core chemical properties, three-dimensional structure, and conformational dynamics. Established synthetic routes are detailed, offering field-proven insights into their practical execution. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally related molecules known to interact with key neurological targets. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this intriguing molecule.

Introduction

This compound is a derivative of the non-proteinogenic amino acid, 1-aminocyclohexanecarboxylic acid. Its rigid cyclohexane scaffold imparts specific conformational constraints, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. The presence of both a primary amine and a primary amide functional group at a quaternary carbon center creates a unique chemical entity with the potential for diverse biological interactions. This guide will systematically explore the key technical aspects of this compound, from its fundamental properties to its potential as a pharmacophore.

Chemical Properties and Structure

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄N₂O | [PubChem CID: 11240548] |

| Molecular Weight | 142.20 g/mol | [PubChem CID: 11240548] |

| CAS Number | 17324-90-2 | [PubChem CID: 11240548] |

| IUPAC Name | 1-aminocyclohexane-1-carboxamide | [PubChem CID: 11240548] |

| SMILES | C1CCC(CC1)(C(=O)N)N | [PubChem CID: 11240548] |

| InChIKey | GQEXBJOPGJUKIL-UHFFFAOYSA-N | [PubChem CID: 11240548] |

| Topological Polar Surface Area | 69.1 Ų | [PubChem CID: 11240548] |

| Monoisotopic Mass | 142.110613074 Da | [PubChem CID: 11240548] |

Structural Analysis and Conformational Preferences

The three-dimensional structure of this compound is defined by its cyclohexane ring. Like most substituted cyclohexanes, the ring predominantly adopts a chair conformation to minimize angular and torsional strain.

Crystallographic studies on the parent amino acid, 1-aminocyclohexane-1-carboxylic acid, and its derivatives have provided significant insights into the conformational preferences of this scaffold. These studies have consistently shown that the cyclohexane ring exists in a nearly perfect chair conformation[1]. A notable finding is the stereochemical arrangement of the substituents on the quaternary C1 carbon. In the majority of the analyzed crystal structures, the amino group occupies the sterically more hindered axial position, while the larger carboxamide (or carboxylic acid) group resides in the equatorial position[1]. This arrangement is somewhat counterintuitive, as larger groups typically favor the less hindered equatorial position. This preference for an axial amino group is a key structural feature that influences how the molecule presents its functional groups for biological interactions.

Despite the rigidity of the chair conformation, the overall molecule possesses a degree of conformational flexibility, which is greater than that of smaller cycloalkane analogues like the cyclopropane or cyclobutane derivatives[2]. This flexibility, combined with the constrained presentation of its functional groups, makes it an interesting component for designing molecules that target specific protein binding pockets[2].

Synthesis of this compound

The synthesis of this compound typically proceeds through the formation of its precursor, 1-aminocyclohexane-1-carboxylic acid. This α,α-disubstituted amino acid can be synthesized via well-established named reactions, followed by amidation of the carboxylic acid.

Synthesis of the Precursor: 1-Aminocyclohexane-1-carboxylic Acid

Two classical and reliable methods for the synthesis of the amino acid precursor are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize cyclohexanone as the starting material.

Method 1: The Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide. In the case of 1-aminocyclohexane-1-carboxylic acid, cyclohexanone is the ketone of choice. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Method 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids from ketones. This reaction involves treating the ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the target amino acid.

Experimental Protocol: Amidation of 1-Aminocyclohexane-1-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the use of a peptide coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.

Materials:

-

1-Aminocyclohexane-1-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ammonia (as a solution in an organic solvent, e.g., 2M in methanol, or as ammonium chloride with an additional equivalent of base)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 1-aminocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add DIPEA (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low. Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

-

Amination: Add a solution of ammonia (e.g., 2M in methanol, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | - Cyclohexane Protons (CH₂): A series of broad, overlapping multiplets expected in the range of δ 1.2-2.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling patterns. - Amine Protons (NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, which may exchange with D₂O. - Amide Protons (CONH₂): Two broad singlets (due to restricted rotation around the C-N bond), typically in the range of δ 5.5-7.5 ppm. |

| ¹³C NMR | - Cyclohexane Carbons (CH₂): Multiple signals expected in the aliphatic region, approximately δ 20-40 ppm. - Quaternary Carbon (C-NH₂/C-CONH₂): A signal around δ 55-65 ppm. - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-180 ppm. |

| FTIR (cm⁻¹) | - N-H Stretching (Amine & Amide): A broad band in the region of 3200-3500 cm⁻¹, potentially showing distinct peaks for the symmetric and asymmetric stretches of the primary amine and amide.[3][4] - C-H Stretching (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). - C=O Stretching (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹. - N-H Bending (Amide II band): A significant band around 1600-1640 cm⁻¹. |

| Mass Spec. | - (M+H)⁺: Expected at m/z = 143.12. |

Biological Activity and Potential Applications

While direct pharmacological studies on this compound are limited in the public domain, the bioactivity of its parent compound and other structurally related cyclic amino acids provides strong evidence for its potential as a modulator of the central nervous system.

Glycine/NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a co-agonist binding site for glycine.[5] Modulation of this glycine site is a significant area of research for the development of therapeutics for neurological disorders. It has been well-established that small, constrained cyclic amino acids are potent and selective ligands for this site.

Specifically, 1-aminocyclopropane-1-carboxylic acid (ACPC) and 1-aminocyclobutane-1-carboxylic acid (ACBC) have been identified as competitive antagonists at the glycine modulatory site of the NMDA receptor[6][7][8]. These compounds can block the potentiation of NMDA receptor activity by glycine, thereby reducing neuronal excitability.

Given this established structure-activity relationship, it is highly probable that 1-aminocyclohexanecarboxylic acid and its amide derivative, this compound, also interact with the glycine binding site on the NMDA receptor. The larger cyclohexane ring, compared to cyclopropane and cyclobutane, would present a different steric profile within the binding pocket, potentially altering the affinity and efficacy of the interaction. This makes this compound a compelling candidate for investigation as a novel NMDA receptor modulator.

Use in Peptidomimetics and Nanostructures

The conformationally constrained nature of the 1-aminocyclohexane-1-carboxylic acid (often abbreviated as Ac6c) scaffold makes it a valuable tool for designing peptides with specific secondary structures, such as β-helices and γ-turns[2]. By replacing a standard amino acid with Ac6c or its derivatives, researchers can introduce a "kink" or a rigid turn into a peptide backbone, thereby stabilizing a desired conformation. This has applications in the development of antimicrobial peptides and other therapeutic peptides where a specific three-dimensional shape is crucial for activity[2].

Conclusion

This compound is a structurally intriguing molecule with a well-defined conformational preference and accessible synthetic routes. Its core chemical properties, combined with the established pharmacological activity of its structural analogues as glycine/NMDA receptor antagonists, position it as a compound of significant interest for further research in neuropharmacology and medicinal chemistry. The insights provided in this guide offer a solid foundation for scientists and researchers looking to explore the potential of this and related compounds in the development of novel therapeutics.

References

-

Valle, G., Crisma, M., Toniolo, C., Sen, N., Sukumar, M., & Balaram, P. (1988). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, 393-398. [Link]

-

Guzman, F., et al. (2006). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design. Journal of Computational Chemistry, 27(10), 1165-1172. (Note: Specific citation details may vary, linking to a representative article on ResearchGate). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

Cossu, S., et al. (1996). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2229-2233. [Link]

-

Alcaro, S., et al. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters, 429(4-6), 558-562. [Link]

-

Miravet, J. F., et al. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

-

Marvizon, J. C., et al. (1989). 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 52(3), 992-994. [Link]

-

Gaviraghi, G., et al. (1998). 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor. Il Farmaco, 53(3), 181-188. [Link]

-

Katritzky, A. R., & Ghiviriga, I. (1995). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Applied Spectroscopy, 49(1), 10-16. (Note: This is a representative reference for the IR spectra of amides). [Link]

-

Lu, Y., et al. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. Molecular Pharmacology, 56(6), 1207-1218. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). glycine. Retrieved January 15, 2026, from [Link]

- Patent CN108602758B. (2020). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

University of Malta. (2023). Glycine receptors. Journal of the Malta College of Pharmacy Practice, (29), 23-28. (Note: Representative article on glycine receptors). [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Al-Ostoot, F. H., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Molecules, 26(11), 3169. [Link]

-

PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved January 15, 2026, from [Link]

-

Nicholson, A. N., et al. (1979). Clobazam: pharmacological and therapeutic profile. British Journal of Clinical Pharmacology, 7(Suppl 1), 151S–155S. [Link]

-

University of Toronto. (n.d.). Experiment 5 – Procedure Summary Cyclohexene Synthesis Day 1. Retrieved January 15, 2026, from [Link]

Sources

- 1. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. glycine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Aminocyclohexanecarboxamide from Cyclohexanone

Abstract

This technical guide provides a comprehensive, in-depth exploration of the chemical synthesis of 1-aminocyclohexanecarboxamide, a valuable α,α-disubstituted amino acid derivative, commencing from the readily available starting material, cyclohexanone. The document is structured for researchers, chemists, and drug development professionals, focusing on field-proven methodologies and the underlying chemical principles that govern them. We will dissect the primary and most efficient synthetic pathway, which involves a two-step sequence: the Strecker synthesis to form an α-aminonitrile intermediate, followed by a carefully controlled partial hydrolysis to yield the target amide. An alternative, albeit more circuitous, route via the Bucherer-Bergs reaction is also discussed for comparative purposes. This guide emphasizes mechanistic understanding, process optimization, and provides detailed, actionable protocols to ensure reproducibility and high yields.

Introduction: Strategic Importance and Synthetic Overview

α,α-disubstituted amino acids and their derivatives, such as this compound, are of significant interest in medicinal chemistry and peptide science. The gem-disubstitution on the α-carbon introduces conformational rigidity, a feature highly sought after in the design of peptidomimetics and pharmacologically active molecules. This structural constraint can enhance metabolic stability, improve receptor binding affinity, and induce specific secondary structures like helices or turns in peptides. The title compound is a derivative of 1-aminocyclohexanecarboxylic acid, a molecule that serves as a building block in peptide synthesis and drug development.[1][2][3]

The synthesis of such structures from simple, inexpensive carbonyl compounds is a cornerstone of process chemistry. Cyclohexanone, an abundant industrial chemical, presents an ideal starting point. Two classical multicomponent reactions, the Strecker synthesis and the Bucherer-Bergs reaction, provide robust entries into this chemical space.[4][5] Both pathways converge on the formation of a crucial C-C bond at the carbonyl carbon, incorporating both an amino group and a carbon precursor to the carboxyl function (a nitrile or hydantoin).

This guide will establish that for the direct synthesis of this compound, the Strecker pathway is superior due to its direct conversion of the intermediate nitrile to the target amide. The Bucherer-Bergs reaction, while excellent for producing the corresponding amino acid, necessitates a more complex multi-step sequence to arrive at the final amide.

Primary Synthetic Pathway: The Strecker-Hydrolysis Sequence

The most efficient and direct route from cyclohexanone to this compound is a two-step process. This strategy leverages the inherent reactivity of the intermediates to achieve the target transformation with high atom economy.

Step 1: Strecker Synthesis of 1-Amino-1-cyanocyclohexane

The Strecker synthesis is a one-pot, three-component reaction that masterfully combines an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile.[5][6] In our case, cyclohexanone is converted to 1-amino-1-cyanocyclohexane.

The reaction proceeds through a series of equilibrium steps. Initially, ammonia attacks the carbonyl carbon of cyclohexanone to form a hemiaminal, which then dehydrates to yield a cyclohexylideneimine. Concurrently, a cyanide source (e.g., KCN) provides the cyanide ion (CN⁻), a potent nucleophile. The critical bond-forming step is the nucleophilic attack of the cyanide ion on the electrophilic imine carbon, which generates the stable α-aminonitrile product.[7][8] Controlling the pH is crucial; the medium must be basic enough to have a sufficient concentration of free CN⁻ but not so basic as to inhibit the formation of the iminium ion, which can be facilitated by protonation.

Caption: Reaction pathways for the hydrolysis of the aminonitrile intermediate.

This protocol uses a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which has been shown to be highly effective for the selective conversion of nitriles to amides. [9]

-

Reaction Setup: In a 100 mL flask, dissolve 1-amino-1-cyanocyclohexane (7.0 g, 0.056 mol) in 30 mL of trifluoroacetic acid at room temperature.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with vigorous stirring.

-

Reaction: Allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, carefully pour the mixture onto 100 g of crushed ice.

-

Neutralization and Isolation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.

This method provides a mild and often highly selective alternative to strong acid. [10]

-

Reaction Setup: In a 250 mL flask, dissolve 1-amino-1-cyanocyclohexane (7.0 g, 0.056 mol) in 100 mL of ethanol. Add 10 mL of 6 M sodium hydroxide solution.

-

Oxidant Addition: Cool the flask in an ice bath and add 20 mL of 30% hydrogen peroxide dropwise, keeping the internal temperature below 20 °C.

-

Reaction: After the addition, allow the reaction to stir at room temperature for 4-6 hours. An exotherm may be observed; maintain temperature control as needed.

-

Workup: Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium thiosulfate to quench any remaining peroxide.

-

Isolation: Concentrate the solution under reduced pressure to remove most of the ethanol. The aqueous residue can be extracted with ethyl acetate, or if the product precipitates, it can be isolated by filtration.

-

Purification: Dry the isolated product under vacuum.

| Parameter | Protocol A (Acid-Catalyzed) | Protocol B (Base/H₂O₂) |

| Reagents | TFA, H₂SO₄ | NaOH, H₂O₂, Ethanol |

| Temperature | 20-25 °C | < 20 °C (addition), 20-25 °C (reaction) |

| Reaction Time | 6-8 hours | 4-6 hours |

| Selectivity | High for amide formation | Generally high, risk of over-hydrolysis |

| Typical Yield | 75-90% | 70-85% |

| Workup | Neutralization/Precipitation | Peroxide quench, Extraction/Precipitation |

Alternative Synthetic Route: The Bucherer-Bergs Approach

An alternative strategy for accessing the 1-aminocyclohexane backbone is the Bucherer-Bergs reaction. This multicomponent reaction condenses a ketone with potassium cyanide and ammonium carbonate to produce a hydantoin derivative. [11][12][13]

The reaction is believed to proceed via initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate. This aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the stable 5,5-disubstituted hydantoin ring system. [4][11][14]

Caption: Workflow for synthesizing the target amide via the Bucherer-Bergs route.

From the hydantoin intermediate, a harsh hydrolysis step (e.g., refluxing with strong base like Ba(OH)₂ or strong acid) is required to open the ring and decarboxylate, yielding 1-aminocyclohexanecarboxylic acid. [15][16][17]To convert this amino acid to the target amide, a multi-step sequence is necessary: (1) Protection of the amine, (2) activation of the carboxylic acid using a coupling agent, (3) reaction with ammonia, and (4) deprotection. This renders the Bucherer-Bergs route significantly longer and less efficient for the specific synthesis of this compound compared to the Strecker pathway.

Conclusion

For the synthesis of this compound from cyclohexanone, a two-step sequence comprising the Strecker synthesis followed by a selective partial nitrile hydrolysis is the most effective and direct strategy. This pathway offers high yields and avoids the complex protection-deprotection schemes required by alternative routes. Careful control of reaction conditions, particularly during the hydrolysis step, is paramount to prevent the formation of the corresponding carboxylic acid and maximize the yield of the desired amide. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and process chemists aiming to produce this and related α,α-disubstituted amino acid derivatives.

References

-

Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Gopinath, B., & Kumar, T. P. (1998). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

-

Reddy, K. L., et al. (2007). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 72(15), 5861–5863. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... [Image]. Retrieved from [Link]

-

Organic Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

D'Souza, P. M., & D'Souza, P. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 15(5), 3326-3335. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN112592289A - Preparation method of gabapentin intermediate.

-

Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

- Google Patents. (n.d.). DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.

-

ResearchGate. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. [Image]. Retrieved from [Link]

-

Sacripante, G., & Edward, J. T. (1982). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1988. Retrieved from [Link]

- Google Patents. (n.d.). CN105061241A - Gabapentin preparation method.

-

Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14009–14016. Retrieved from [Link]

-

European Patent Office. (n.d.). EP1604965A1 - PROCESS FOR THE PREPARATION OF GABAPENTIN. Retrieved from [Link]

-

Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. Retrieved from [Link]

- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). α-Amination of cyclohexanone and derivatives. [Table]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Catalysis, 11(15), 9474–9480. Retrieved from [Link]

-

ResearchGate. (2020). Ammoximation of cyclohexanone to cyclohexanone oxime using ammonium chloride as nitrogen source. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 3. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Bucherer-Bergs Reaction [organic-chemistry.org]

- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 1-Aminocyclohexanecarboxamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of 1-aminocyclohexanecarboxamide derivatives, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a mere catalog of findings, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies used to evaluate these promising compounds. We will examine their potential as anticonvulsant, analgesic, and anticancer agents, providing a comprehensive resource for researchers seeking to advance these molecules in their therapeutic development pipelines.

The this compound Scaffold: A Privileged Structure

The this compound core, characterized by a cyclohexane ring bearing both an amino group and a carboxamide moiety at the same carbon atom, represents a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The conformational flexibility of the cyclohexane ring, coupled with the hydrogen bonding capabilities of the amino and carboxamide groups, allows for diverse and specific interactions within protein binding pockets. This guide will dissect the key biological activities that have emerged from the exploration of this versatile scaffold.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Derivatives of this compound have demonstrated notable potential in the control of seizures, a hallmark of epilepsy.[1] Understanding their mechanism of action is crucial for the rational design of more potent and safer antiepileptic drugs.

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of these derivatives appear to be multifactorial, with evidence pointing towards modulation of both voltage-gated ion channels and neurotransmitter systems.

-

Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many established antiepileptic drugs is the blockade of voltage-gated sodium channels.[2][3] These channels are responsible for the rapid depolarization phase of an action potential.[1] By binding to these channels, this compound derivatives can stabilize the inactivated state of the channel, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.[2][4]

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Some aminocyclohexane carboxylic acid derivatives have been shown to act as inhibitors of GABA uptake, increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[6] This leads to a dampening of neuronal excitability.

-

Activation of the Nrf2-ARE Pathway: Recent studies have uncovered a novel mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[7] This pathway plays a critical role in protecting against oxidative stress, a contributing factor to neuronal damage in epilepsy. By activating this pathway, certain cyclohexanecarboxamide derivatives can exert neuroprotective effects, which may contribute to their anticonvulsant profile.[7]

Diagram: Proposed Anticonvulsant Mechanisms of this compound Derivatives

Caption: Proposed mechanisms of anticonvulsant action.

Experimental Evaluation of Anticonvulsant Activity

A tiered approach is typically employed to assess the anticonvulsant potential of new chemical entities.

In Vitro Assays:

-

Patch-Clamp Electrophysiology: This technique is used to directly measure the effects of compounds on ion channel function in cultured neurons or cell lines expressing specific channel subtypes.[8] It provides crucial information on the potency and mechanism of ion channel modulation.

In Vivo Models:

-

Maximal Electroshock (MES) Test: This is a widely used screening model that induces a generalized tonic-clonic seizure.[3] The ability of a compound to prevent the hind-limb extension phase of the seizure is indicative of its efficacy against generalized seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ test induces clonic seizures and is a model for absence seizures.[7] Compounds that increase the seizure threshold in this model are considered to have potential efficacy against non-convulsive seizure types.

-

6 Hz Psychomotor Seizure Test: This model is considered to be more relevant for identifying compounds effective against therapy-resistant partial seizures.[9]

Table 1: Representative Anticonvulsant Activity Data for Cyclohexanecarboxamide Derivatives

| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) | Reference |

| 4b | - | 83.33 | [7] |

| 5a | 100 | - | [7] |

| 5c | - | 83.33 | [7] |

| 6b | 100 | - | [7] |

| 6d | - | 83.33 (ED₅₀ = 0.04 mmol/kg) | [7] |

Note: Data is illustrative and sourced from a study on novel cyclohexanecarboxamides.[7]

Analgesic Activity: Targeting Pain Pathways

The management of pain remains a significant clinical challenge, and this compound derivatives have emerged as a promising class of non-opioid and opioid-related analgesics.

Mechanisms of Analgesic Action

The analgesic effects of these compounds are thought to be mediated through interactions with opioid receptors and modulation of inflammatory pathways.

-

Opioid Receptor Modulation: Certain N-[(2-aminocyclohexyl)aryl]acetamide derivatives, which share a structural resemblance to the this compound core, have been identified as highly selective kappa opioid receptor agonists.[10] Activation of kappa opioid receptors is known to produce analgesia, particularly in visceral pain.[10] The analgesic effects of these compounds are reversible by the opioid antagonist naloxone, confirming their opioid-mediated mechanism.[10]

-

Anti-inflammatory Effects: Inflammation is a key contributor to many types of pain. Some carboxamide derivatives have been shown to possess anti-inflammatory properties, which can contribute to their analgesic effects. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory mediators.

Diagram: Analgesic Mechanisms of Action

Caption: Dual mechanisms of analgesic action.

Experimental Evaluation of Analgesic Activity

A variety of preclinical models are utilized to assess the analgesic potential of novel compounds.

In Vivo Models:

-

Hot Plate Test: This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface.

-

Tail-Flick Test: Similar to the hot plate test, this model measures the latency to withdraw the tail from a source of radiant heat, indicating a central analgesic effect.

-

Acetic Acid-Induced Writhing Test: This is a model of visceral pain where the intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes).[11] A reduction in the number of writhes indicates peripheral analgesic activity.

-

Formalin Test: This model involves the injection of formalin into the paw, which induces a biphasic pain response. The early phase is due to direct nociceptor activation, while the late phase is associated with inflammation. This test can differentiate between centrally acting and peripherally acting analgesics.

Anticancer Activity: Inducing Programmed Cell Death

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. This compound derivatives have shown promise in this arena, primarily through the induction of apoptosis.

Mechanism of Anticancer Action: Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[12] Many cancer cells develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[13] Some 1,1-disubstituted cyclohexane-1-carboxamides have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria.[14] Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.[14]

-

Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8) and subsequent activation of executioner caspases.[12]

Diagram: Apoptosis Induction by this compound Derivatives

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Evaluation of Anticancer Activity

The anticancer potential of these derivatives is assessed using a range of in vitro assays.

In Vitro Assays:

-

Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells and are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). A lower IC50 value indicates greater potency.

-

Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity Assays): These assays are used to confirm that cell death is occurring via apoptosis. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells. Caspase activity assays directly measure the activity of key apoptotic enzymes.

-

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle. Anticancer agents often induce cell cycle arrest at specific checkpoints.

Table 2: Representative Anticancer Activity Data for Cyclohexanecarboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | A549 (Lung) | 3.03 | [15] |

| 8a | A549 (Lung) | 5.21 | [15] |

| Doxorubicin (Control) | A549 (Lung) | 3.01 | [15] |

Note: Data is illustrative and sourced from a study on novel 1,1-disubstituted cyclohexane-1-carboxamides.[15]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry.[14] For this compound derivatives, specific structural modifications have been shown to significantly impact their potency and selectivity for different biological targets.

-

Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is crucial for activity. For example, in the case of kappa opioid agonists, an N-methyl group was found to be optimal.[10]

-

Aryl and Aryloxy Groups: The introduction of various aryl and aryloxy groups can significantly influence binding affinity and selectivity. For instance, benzofuran and benzothiophene moieties were found to enhance kappa opioid receptor affinity.[10]

-

Stereochemistry: The stereochemistry of the cyclohexane ring and any substituents is often critical for biological activity. For example, the (S,S-trans) enantiomer of a kappa opioid agonist was found to be highly active, while the (R,R-trans) isomer was inactive.[10]

A systematic exploration of these structural variations allows for the optimization of lead compounds to improve their pharmacological profiles.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutics. Their diverse biological activities, spanning anticonvulsant, analgesic, and anticancer effects, underscore their potential to address significant unmet medical needs. The elucidation of their mechanisms of action, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for the rational design of next-generation drug candidates.

Future research in this area should focus on:

-

Target Identification and Validation: Precisely identifying the molecular targets for each biological activity will enable more focused drug design and a better understanding of potential off-target effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to assess the drug-like properties of these compounds and their suitability for in vivo applications.

-

Combination Therapies: Exploring the potential of these derivatives in combination with existing drugs could lead to synergistic effects and improved therapeutic outcomes.

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the challenges of bringing these promising compounds from the laboratory to the clinic.

References

-

Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. PubMed. [Link]

-

Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. PubMed. [Link]

-

Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. PubMed. [Link]

-

4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. [Link]

-

Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. PubMed. [Link]

-

Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]

-

Mechanisms of action of anticonvulsant agents. PubMed. [Link]

-

Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Institutes of Health. [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. National Institutes of Health. [Link]

-

Mechanisms of action of anticonvulsant drugs. PubMed. [Link]

-

Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. MDPI. [Link]

-

Prototypic first-generation sodium-channel blockers. ResearchGate. [Link]

-

Mechanisms of action of antiepileptic drugs. PubMed. [Link]

-

Design, synthesis and SAR of analgesics. PubMed. [Link]

-

Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921. National Institutes of Health. [Link]

-

Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. PubMed. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

Targeting regulated cell death pathways in acute myeloid leukemia. National Institutes of Health. [Link]

-

Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]

-

Anticancer Mechanisms and Potential Anticancer Applications of Antimicrobial Peptides and Their Nano Agents. National Institutes of Health. [Link]

-

Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors. PubMed. [Link]

-

Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. [Link]

-

Apoptotic pathways in pancreatic ductal adenocarcinoma. National Institutes of Health. [Link]

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

-

Postsynaptic origin of CB1-dependent tonic inhibition of GABA release at cholecystokinin-positive basket cell to pyramidal cell synapses in the CA1 region of the rat hippocampus. PubMed. [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. National Institutes of Health. [Link]

-

GABAergic and Dopaminergic Transmission in the Rat Cerebral Cortex: Effect of Stress, Anxiolytic and Anxiogenic Drugs. PubMed. [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. OUCI. [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Institutes of Health. [Link]

-

Selected sodium channel blockers. ResearchGate. [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. ResearchGate. [Link]

-

Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. PubMed. [Link]

-

Opioid Receptors and their complex mechanisms of action. University of Lynchburg. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. National Institutes of Health. [Link]

-

Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. National Institutes of Health. [Link]

-

Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. [Link]

-

Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. PubMed. [Link]

-

A Chemical Overview of Opioid Receptors and Their Agonists. Taylor University. [Link]

-

Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABAergic and dopaminergic transmission in the rat cerebral cortex: effect of stress, anxiolytic and anxiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic pathways in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational analysis of 1-Aminocyclohexanecarboxamide

An In-Depth Technical Guide to the Conformational Analysis of 1-Aminocyclohexanecarboxamide

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug candidates, understanding the accessible conformations is paramount for designing effective therapeutics. This guide provides a comprehensive technical overview of the conformational analysis of this compound, a key structural motif found in various pharmacologically active compounds, including the gabapentinoid class of drugs. We will explore the foundational principles of cyclohexane stereochemistry and apply them to this substituted ring system. This whitepaper details a multi-faceted approach, combining robust experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—with powerful computational modeling methods to build a complete picture of the molecule's conformational landscape. The methodologies, underlying principles, and data interpretation strategies are presented to equip researchers, scientists, and drug development professionals with the knowledge to perform and understand such critical analyses.

Introduction: The Significance of a Substituted Cyclohexane

This compound is a derivative of cyclohexane bearing both an amino (-NH₂) group and a carboxamide (-CONH₂) group attached to the same carbon atom. This structural arrangement is of significant interest in medicinal chemistry. It is the core of gabapentin, a widely prescribed medication for epilepsy and neuropathic pain.[1][2] Gabapentinoids exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[3][4] The specific three-dimensional shape, or conformation, that the molecule adopts is critical for its ability to bind to this protein target.

The inherent flexibility of the cyclohexane ring means that this compound does not exist as a single, static structure but rather as an equilibrium of interconverting conformers. The position of this equilibrium, and therefore the predominant shape of the molecule in a biological environment, is governed by the spatial arrangement of its substituents. A thorough conformational analysis is therefore not merely an academic exercise; it is a foundational step in structure-activity relationship (SAR) studies and rational drug design. By understanding which conformations are energetically favorable, we can better predict biological activity and design next-generation analogs with improved efficacy and specificity.

Foundational Principles: Cyclohexane Conformations

To understand the conformational preferences of this compound, one must first grasp the stereochemistry of the parent cyclohexane ring. Due to the tetrahedral sp³ hybridization of its carbon atoms, cyclohexane is not a planar hexagon. A flat ring would suffer from significant angle strain (with C-C-C angles of 120° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds.[5] To alleviate this strain, the ring puckers into several non-planar conformations.

The most stable of these is the chair conformation .[6] In this arrangement, all bond angles are approximately 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, eliminating both angle and torsional strain.[7] The twelve hydrogen atoms in a chair conformation are divided into two distinct sets:

-

Axial (a): Six hydrogens point straight up or down, parallel to an imaginary axis running through the center of the ring.

-

Equatorial (e): The other six hydrogens point out from the perimeter of the ring.

A crucial dynamic process in cyclohexane is the ring flip (or chair-flipping), a rapid interconversion between two equivalent chair conformations.[8] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[8]

Other, less stable conformations include the boat and twist-boat . The boat conformation is destabilized by torsional strain from four eclipsed C-H bonds and steric strain between the two upward-pointing "flagpole" hydrogens.[9] The twist-boat is an intermediate in energy between the chair and the boat. For cyclohexane itself, the chair conformation is so much more stable that over 99.9% of molecules exist in this form at room temperature.

Conformational Preferences of this compound

When substituents are added to the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent. For this compound, we must consider the placement of the amino and carboxamide groups. Since they are attached to the same carbon (C1), one will be axial and the other equatorial in one chair form. After a ring flip, their positions will be swapped.

The primary factor governing stability is steric hindrance . Bulky substituents are more stable in the equatorial position, where they have more space, than in the axial position. In an axial position, a substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring (at C3 and C5). These are known as 1,3-diaxial interactions .

However, another crucial factor can come into play: intramolecular hydrogen bonding .[10] It is possible for a hydrogen bond to form between the amino group and the carbonyl oxygen of the carboxamide group. This interaction could potentially stabilize a conformation that might otherwise be disfavored due to steric strain. For example, a conformation with an axial carboxamide and an equatorial amino group might be stabilized if the amide's N-H can form a hydrogen bond with the axial amino group's lone pair, or vice versa. The existence and strength of such a bond are highly dependent on the solvent and local environment.[10][11]

The conformational equilibrium can be visualized as follows:

Caption: Conformational equilibrium of this compound via ring flip.

Predicting the dominant conformer requires a careful balance of these competing effects, which can be definitively resolved using the experimental and computational methods outlined below.

Experimental Determination of Conformation

A combined approach using NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis provides a comprehensive experimental picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[12] By analyzing the chemical shifts and coupling constants of the cyclohexane ring protons, we can deduce their spatial relationships.

Causality: The magnitude of the coupling constant (³J) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. Large couplings (typically 8-13 Hz) are observed for protons with a 180° dihedral angle (diaxial), while smaller couplings (1-5 Hz) are seen for equatorial-axial and equatorial-equatorial relationships (approx. 60°).[11] By measuring these couplings, we can assign protons as axial or equatorial, thereby defining the chair's conformation.

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence hydrogen bonding and conformational equilibrium.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.

-

Acquire a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment. This is essential to identify which protons are coupled to each other (i.e., are on adjacent carbons).

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. This identifies protons that are close in space, irrespective of whether they are bonded. This is particularly useful for confirming 1,3-diaxial interactions.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

From the 1D spectrum, carefully measure the coupling constants (³J values) for the ring protons, identified using the COSY spectrum.

-

Analyze the NOESY spectrum for cross-peaks. A strong cross-peak between two protons indicates they are < 5 Å apart. The presence of NOEs between a proton and two other protons on carbons C-2 and C-6 relative to it is strong evidence for an axial orientation.

-

Synthesize the coupling constant and NOE data to build a definitive model of the dominant solution-state conformation.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[13][14] It is the gold standard for determining bond lengths, bond angles, and the precise conformation of a molecule as it exists within a crystal lattice.

Causality: A beam of X-rays is diffracted by the electrons in the crystal, producing a unique diffraction pattern.[15] The geometry and intensity of the diffracted spots can be mathematically transformed into a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.

-

Crystal Growth:

-

Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

-

-

Data Collection:

-

Select and mount a high-quality crystal on a goniometer head.[15]

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one. The final refined structure provides a highly accurate snapshot of the molecule's conformation in the crystal.

-

Caption: A combined experimental workflow for conformational analysis.

Computational Modeling of the Conformational Landscape

Computational chemistry provides a powerful complement to experimental techniques, allowing for the systematic exploration of all possible conformations and the quantification of their relative energies.[16]

Causality: By using the principles of quantum mechanics and classical physics, computational models can calculate the potential energy of a molecule as a function of its geometry. This allows for the mapping of the entire potential energy surface, identifying stable conformers (energy minima) and the transition states (saddle points) that connect them.

-

Initial Structure Generation:

-

Build a 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a computationally inexpensive method like Molecular Mechanics (MM) with a suitable force field (e.g., MMFF94). This step broadly explores the potential energy surface to identify a pool of low-energy candidate structures, including various chair, boat, and twist-boat forms.[17]

-

-

High-Level Geometry Optimization:

-

Take the unique low-energy conformers identified in the previous step and perform full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311G(d,p) is a common and reliable choice for this purpose.[18] This step refines the geometry of each conformer to its true local energy minimum.

-

-

Frequency Calculations:

-

Perform a vibrational frequency calculation for each optimized structure at the same level of theory. This serves two purposes:

-

It confirms that the structure is a true minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the Gibbs free energy.

-

-

-

Analysis of Relative Energies:

-

Compare the calculated Gibbs free energies of all stable conformers. The conformer with the lowest free energy is predicted to be the most abundant at equilibrium. The energy differences can be used to calculate the expected population of each conformer using the Boltzmann distribution equation.

-

Caption: Workflow for computational conformational analysis.

Data Presentation: Relative Energies

The results from the computational analysis are best summarized in a table, allowing for direct comparison of the stability of the key conformers.

| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Chair (NH₂-eq, CONH₂-ax) | C₁ | 0.50 | 0.45 | 30.1 |

| Chair (NH₂-ax, CONH₂-eq) | C₁ | 0.00 | 0.00 | 69.8 |

| Twist-Boat 1 | C₁ | 5.80 | 5.95 | < 0.1 |

| Twist-Boat 2 | C₂ | 6.20 | 6.30 | < 0.1 |

Note: The values presented here are illustrative examples. Actual values must be derived from rigorous calculations.

Synthesis of Findings & Conclusion

The conformational analysis of this compound requires an integrated approach. While computational modeling can provide a detailed map of the entire energy landscape and predict relative stabilities, these predictions must be validated by experimental data. NMR spectroscopy offers a window into the time-averaged conformation in solution, revealing the dominant species through the analysis of scalar couplings.[11][19] X-ray crystallography provides a definitive, high-resolution snapshot of the molecule's structure in the solid state, which represents one possible low-energy conformer.[20]

By synthesizing the results from all three methods, a Senior Application Scientist can build a self-validating and trustworthy model. For instance, if computational results predict a 70:30 mixture of two chair conformers, the observed NMR coupling constants should be a weighted average of the values expected for the pure conformers. If the crystal structure corresponds to one of the computationally predicted low-energy minima, it adds significant confidence to the overall model.

Understanding the conformational preferences of this compound is not just an academic pursuit; it is fundamental to advancing drug design. The bioactive conformation—the shape the molecule adopts when bound to its target—may or may not be the lowest energy conformer in solution.[16] A comprehensive analysis provides the essential data needed to understand this relationship, enabling the design of conformationally constrained analogs that "pre-pay" the energetic cost of adopting the bioactive shape, potentially leading to drugs with higher affinity and greater selectivity.

References

-

Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Available at: [Link]

-

Chincholkar, M. (2018). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain. Available at: [Link]

-

Chincholkar, M. (2018). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC - PubMed Central. Available at: [Link]

-

Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Available at: [Link]

-

Kaye, A. D., et al. (2020). Gabapentinoid Benefit and Risk Stratification: Mechanisms Over Myth. Pain and Therapy. Available at: [Link]

-

HADDAD, F., & SHARMA, S. (2024). Gabapentin. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Wikipedia. (n.d.). Cyclohexane conformation. Available at: [Link]

-

Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Zanetti, M. A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Raugei, S., et al. (2022). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. Chemical Reviews. Available at: [Link]

-

D'Acchioli, J. S., et al. (2007). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. Dalton Transactions. Available at: [Link]

-

Sahoo, J., et al. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

-

Ruzza, P., et al. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry. Available at: [Link]

-

Asymmetric Synthesis. (n.d.). The molecular structure of 1 as solved by X-ray crystallography. ResearchGate. Available at: [Link]

-

Kumar, P., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

-

Carrington, M. J., & Harlos, K. (1995). x Ray crystallography. Journal of Clinical Pathology. Available at: [Link]

-

Master Organic Chemistry. (2014). Conformations of Cyclohexane (and Cyclopentane). Available at: [Link]

-

Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). Cyclohexane Ring Flip and Boat Conformation. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). The Boat Conformation of Cyclohexane. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

-

Galiano, J. J., et al. (2025). Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems. Journal of Computer-Aided Molecular Design. Available at: [Link]

Sources

- 1. appn.org.uk [appn.org.uk]

- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Gabapentinoid Benefit and Risk Stratification: Mechanisms Over Myth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. westmont.edu [westmont.edu]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Aminocyclohexanecarboxamide

This guide provides an in-depth analysis of the spectroscopic data for 1-aminocyclohexanecarboxamide, a key structural motif in medicinal chemistry. As a non-proteinogenic amino acid amide, its unique constrained cyclic structure offers a valuable scaffold for the design of peptidomimetics and other therapeutics.[1] Accurate structural elucidation is paramount, and this document details the expected outcomes and interpretive logic for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers in organic synthesis and drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a cyclohexane ring substituted at the C1 position with both an amine (-NH₂) and a carboxamide (-CONH₂) group. This geminal substitution pattern leads to distinct spectroscopic features that, when analyzed in concert, provide unambiguous confirmation of its structure. The molecular formula is C₇H₁₄N₂O, with a monoisotopic mass of 142.1106 Da.[2]

A comprehensive spectroscopic analysis workflow is essential for verifying the identity and purity of synthesized this compound.

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the amine and amide protons, as well as the protons of the cyclohexane ring. Due to the free rotation of the C-C bonds in the cyclohexane ring at room temperature, the methylene protons may appear as broad multiplets.

Predicted ¹H NMR Data (500 MHz, D₂O) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 2H | -CH₂- adjacent to amine/amide |

| ~1.2 - 1.8 | m | 8H | Remaining -CH₂- of cyclohexane |